T-448

Description

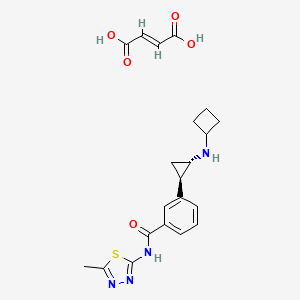

The exact mass of the compound (E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is 444.14674105 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-but-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS.C4H4O4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,15+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLKYWVPJPFTMA-YWNVCFPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@H]3C[C@@H]3NC4CCC4.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T-448: An In-Depth Technical Guide to its Core Mechanism of Action as an LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator implicated in a variety of human cancers and neurological disorders. Its primary function involves the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively. T-448 is a potent, irreversible, and orally active inhibitor of LSD1. A key feature of this compound is its unique mechanism of action that involves the formation of a compact N-formyl-flavin-adenine dinucleotide (FAD) adduct within the LSD1 active site. This modification selectively inhibits the demethylase activity of LSD1 with minimal disruption to the scaffolding function of the LSD1/CoREST complex, notably its interaction with Growth Factor Independence 1B (GFI1B). This attribute confers a superior hematological safety profile compared to other LSD1 inhibitors, making this compound a promising therapeutic candidate. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Core Mechanism of Action of this compound

This compound acts as a specific and irreversible inhibitor of the enzymatic activity of LSD1.[1][2] Its mechanism is distinct from many other tranylcypromine-based LSD1 inhibitors. Instead of forming a bulky adduct that disrupts the protein complex, this compound generates a compact formyl-FAD adduct.[1][3] This targeted inhibition of the catalytic function, while preserving the structural integrity of the LSD1 complex, is central to its favorable safety profile.[3]

The primary consequence of LSD1 inhibition by this compound is the increase in histone H3 lysine 4 di-methylation (H3K4me2) at specific gene promoters.[3] This epigenetic mark is associated with transcriptional activation. This compound has been shown to enhance the levels of H3K4 methylation, leading to increased mRNA expression of neuronal plasticity-related genes such as Brain-Derived Neurotrophic Factor (Bdnf).[2][3]

Visualization of the Core Mechanism

References

- 1. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: T-448, a Specific and Irreversible Inhibitor of Lysine-Specific Demethylase 1 (LSD1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of T-448, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). It details the chemical structure, mechanism of action, quantitative biological data, and summaries of key experimental protocols.

Chemical Structure and Properties

This compound is a novel, orally-bioactive, and irreversible inhibitor of LSD1. It is important to note that the designation "this compound" has been associated with other molecules in scientific literature, including the anti-TIGIT monoclonal antibody EOS-448 and the KISS1R agonist TAK-448. This guide focuses exclusively on the small molecule LSD1 inhibitor.

Chemical Name: 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide Molecular Formula: C₁₇H₂₀N₄OS Canonical SMILES: CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@@H]3C[C@H]3NC4CCC4

Quantitative Data

The following table summarizes the key quantitative data for this compound's biological activity.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 22 nM | Human recombinant LSD1 | [1] |

| kinact/KI | 1.7 x 10⁴ ± 2.6 x 10³ s⁻¹M⁻¹ | Human recombinant LSD1 | [1] |

| Selectivity | >4,500-fold over MAO-A/B | FAD-dependent enzymes | [1] |

Mechanism of Action and Signaling Pathway

This compound is a specific and irreversible inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1), which is a flavin adenine dinucleotide (FAD)-dependent demethylase.[1][2] LSD1 specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a key epigenetic modification associated with the regulation of gene expression.[1]

The primary mechanism of action of this compound involves the irreversible inactivation of LSD1. This leads to an increase in the levels of H3K4 methylation at the promoter and enhancer regions of specific genes.[1][3] Elevated H3K4 methylation is generally associated with a more open chromatin structure, facilitating the transcription of target genes. In the context of the central nervous system, this compound has been shown to increase the expression of neural plasticity-related genes, such as brain-derived neurotrophic factor (Bdnf).[1][3]

A significant advantage of this compound is its minimal impact on the LSD1-GFI1B complex.[1] This is noteworthy because the disruption of this complex by other LSD1 inhibitors is linked to hematological toxicities like thrombocytopenia. This compound's mechanism, which involves the generation of a compact formyl-FAD adduct, allows it to inhibit LSD1's enzymatic activity without disrupting this critical protein-protein interaction, thus offering a superior safety profile.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections summarize the methodologies for key experiments involving this compound. While detailed, step-by-step protocols are not publicly available, these summaries provide the essential parameters based on published research.

In Vitro LSD1 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on LSD1.

Methodology Summary: A fluorescence-based assay is used to screen for LSD1 inhibitors.[4] The assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation of a histone H3 lysine 4 peptide substrate by LSD1.[4] In the presence of horseradish peroxidase, H₂O₂ reacts with a probe such as ADHP to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically.[4]

-

Enzyme: Recombinant human LSD1.

-

Substrate: Peptide corresponding to the first 21 amino acids of the N-terminal tail of histone H3.

-

Detection: Fluorescence measurement (excitation ~530-540 nm, emission ~585-595 nm).

-

Analysis: IC₅₀ values are calculated from the dose-response curves of this compound.

In Vitro Cellular Assay for H3K4 Methylation

Objective: To assess the effect of this compound on H3K4 methylation levels in a cellular context.

Methodology Summary: Primary cultured rat neurons are treated with this compound, followed by analysis of H3K4 methylation and gene expression.

-

Cell Line: Primary cultured rat neurons.[3]

-

Treatment: this compound at concentrations ranging from 0 to 10 µM for 24 hours.[3]

-

Analysis of H3K4 Methylation: Chromatin Immunoprecipitation (ChIP) is performed using antibodies specific for H3K4me2. The precipitated DNA is then analyzed by quantitative PCR (qPCR) to measure the enrichment of H3K4me2 at specific gene promoters (e.g., Ucp2).

-

Analysis of Gene Expression: Total RNA is extracted from the treated cells, and reverse transcription-quantitative PCR (RT-qPCR) is performed to measure the mRNA levels of target genes (e.g., Ucp2, Bdnf).[3]

In Vivo Efficacy in a Mouse Model of Learning Dysfunction

Objective: To evaluate the in vivo efficacy of this compound on learning and memory in a relevant animal model.

Methodology Summary: The study utilizes NR1-hypo mice, a preclinical model with NMDA receptor hypofunction that exhibits learning deficits.[1]

-

Animal Model: NR1-hypo mice.[1]

-

Treatment: this compound is administered orally at doses of 1 and 10 mg/kg for 3 weeks.[3]

-

Behavioral Assessment: Learning function is assessed using a task such as the water Y-maze test. The rate of correct choices is measured to quantify learning and memory.[1]

-

Pharmacodynamic Analysis: Following the treatment period, brain tissue (e.g., hippocampus) is collected to analyze the levels of H3K4me2 at the promoters of target genes (Bdnf, Arc, and Fos) using ChIP-qPCR.[3]

Below is a diagram outlining the general workflow for the in vivo experiment.

Caption: General workflow for in vivo assessment of this compound.

References

T-448: A Technical Overview of its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-448, also known as TAK-448, is a potent and selective nonapeptide agonist of the kisspeptin receptor (KISS1R), a G protein-coupled receptor that plays a critical role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Developed as an investigational drug, this compound has been primarily studied for its ability to modulate gonadotropin-releasing hormone (GnRH) secretion and consequently suppress testosterone levels. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and pharmacological profile of this compound, intended for researchers and professionals in the field of drug development.

Discovery of this compound

The discovery of this compound stemmed from a lead optimization program aimed at developing a potent and water-soluble KISS1R agonist with improved pharmaceutical properties over earlier compounds. The initial lead compound, while demonstrating high potency, suffered from poor water solubility and a tendency to form a gel in aqueous solutions, hindering its development as a therapeutic agent.

The medicinal chemistry effort focused on systematic modifications of the lead peptide structure to enhance its solubility without compromising its biological activity. This led to the synthesis of a series of analogues with substitutions at various amino acid positions. The breakthrough came with the substitution of a d-Tryptophan (d-Trp) residue with trans-4-hydroxyproline (Hyp). This single amino acid substitution in the nonapeptide sequence resulted in analogue 24 , which was subsequently named this compound.[1]

This strategic modification not only retained the high pharmacological potency of the parent compound but also conferred excellent water solubility, overcoming the primary obstacle for its development. The chemical structure of this compound is Ac-d-Tyr-Hydroxyproline(Hyp)-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2.

Synthesis Pathway

As a nonapeptide, the synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS). This well-established methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The general workflow for the synthesis of this compound is outlined below.

Experimental Workflow for this compound Synthesis

References

T-448 Analogs: A Technical Guide to Structure-Activity Relationships for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of T-448, a selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This compound and its analogs represent a promising class of therapeutic agents, particularly in neurodevelopmental disorders, due to their unique mechanism of action that minimizes hematological toxicity associated with other LSD1 inhibitors.[1] This document provides a comprehensive overview of the quantitative SAR data, detailed experimental methodologies, and a visualization of the key signaling pathway.

Core Structure-Activity Relationship Data

The biological activity of this compound analogs is intrinsically linked to their chemical structure, specifically their ability to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1 and subsequently undergo a Grob fragmentation. This fragmentation results in the formation of a compact N-formyl-FAD adduct, which is key to the selective inhibition of LSD1's demethylase activity without disrupting the LSD1-GFI1B protein-protein interaction.[2][3] Disruption of this interaction is associated with the hematological side effects observed with other LSD1 inhibitors.

The following table summarizes the key quantitative data for a series of this compound analogs, highlighting the impact of structural modifications on enzyme inhibition (IC50) and the efficiency of N-formyl-FAD formation.

| Compound | Modification from this compound (Compound 2) | LSD1 IC50 (nM) | Full Inhibitor-FAD Adduct (%) | N-formyl-FAD (%) | Relative % N-formyl-FAD |

| 2 (this compound) | - | 22 ± 4 | 22 | 78 | 78 |

| 12 | para-substituted isomer | >10,000 | 100 | 0 | 0 |

| 13 | N-H thiadiazole | 63 ± 14 | 22 | 78 | 78 |

| 14 | N-methyl thiadiazole | 20 ± 2 | 26 | 74 | 74 |

| 15 | Benzamide | 37 ± 11 | 84 | 16 | 16 |

| 16 | N-H pyrazole | 25 ± 1 | 100 | 0 | 0 |

| 17 | N-methyl pyrazole | 20 ± 2 | 100 | 0 | 0 |

| 18 | Oxadiazole | 10 ± 1 | 100 | 0 | 0 |

| 19 | Oxazole | 12 ± 1 | 100 | 0 | 0 |

Data adapted from Vinyard et al., Nature Communications, 2023.

Experimental Protocols

The determination of the structure-activity relationship for this compound analogs relies on robust biochemical and analytical methodologies. Below are detailed protocols for the key experiments cited.

LSD1 Demethylase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against LSD1, often using a horseradish peroxidase (HRP)-coupled assay.

Materials:

-

Recombinant human LSD1/CoREST complex

-

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

This compound analog compounds

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

384-well black microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the this compound analog compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

-

Enzyme Preparation: Dilute the LSD1/CoREST enzyme complex to the appropriate concentration in cold assay buffer.

-

Assay Reaction:

-

Add 5 µL of the diluted compound solution to the wells of the 384-well plate.

-

Add 5 µL of the diluted LSD1/CoREST enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the demethylation reaction by adding 10 µL of the H3K4me2 peptide substrate.

-

Incubate for 1 hour at 37°C.

-

-

Detection:

-

Add 10 µL of a detection mixture containing HRP and Amplex Red to each well.

-

Incubate for 15 minutes at room temperature, protected from light. The demethylation reaction produces hydrogen peroxide, which reacts with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.

-

Measure the fluorescence intensity using a microplate reader (Excitation: 544 nm, Emission: 590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the control wells (enzyme and substrate without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

FAD Adduct Formation Analysis by LC-MS

This protocol outlines the procedure for identifying and quantifying the formation of the covalent FAD adducts (full inhibitor-FAD and N-formyl-FAD) using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Recombinant human LSD1/CoREST complex

-

This compound analog compounds

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

C18 solid-phase extraction (SPE) cartridges or ZipTips

-

LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UPLC system)

Procedure:

-

Reaction:

-

Incubate the LSD1/CoREST complex with a molar excess of the this compound analog in a suitable buffer for a defined period (e.g., 4 hours) at room temperature.

-

-

FAD Extraction:

-

Denature the protein by adding a solution of 4 M guanidinium hydrochloride with 0.1% TFA.

-

Apply the denatured sample to a C18 SPE cartridge or ZipTip.

-

Wash the cartridge with 0.1% TFA in water to remove salts and protein fragments.

-

Elute the FAD and FAD adducts with a solution of 75% ACN in water with 0.05% TFA.

-

-

LC-MS Analysis:

-

Inject the eluted sample into the LC-MS system.

-

Separate the FAD species using a C18 column with a gradient of water and ACN, both containing 0.1% formic acid.

-

Detect the masses of the different FAD species using the mass spectrometer in positive ion mode. The expected masses for FAD, the full inhibitor-FAD adduct, and the N-formyl-FAD adduct should be calculated and used for extraction from the total ion chromatogram.

-

-

Data Analysis:

-

Integrate the peak areas for each of the identified FAD species.

-

Calculate the percentage of each adduct relative to the total FAD species detected.

-

Mechanism of Action: Signaling Pathway Visualization

The unique therapeutic profile of this compound is derived from its specific mechanism of action, which involves a Grob fragmentation of the initial inhibitor-FAD adduct.[2][3] This leads to the formation of a compact N-formyl-FAD that inhibits the demethylase activity of LSD1 while preserving the crucial protein-protein interaction with GFI1B.

References

In Vitro Characterization of T-448: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-448 is a potent and selective, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory activity and mechanism of action. Detailed experimental protocols for key assays are provided to enable researchers to further investigate the properties of this compound.

Introduction

Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. Dysregulation of LSD1 activity has been implicated in various cancers and neurological disorders, making it an attractive therapeutic target. This compound is a novel irreversible inhibitor of LSD1 that has demonstrated a unique pharmacological profile, including a favorable safety profile attributed to its minimal disruption of the LSD1-GFI1B (Growth Factor Independent 1B) complex. This guide details the in vitro experiments characterizing the activity and mechanism of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative in vitro data for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 22 nM | Human LSD1 | Enzyme Inhibition Assay | [1] |

Mechanism of Action

This compound acts as an irreversible inhibitor of LSD1.[2] Its mechanism involves the formation of a covalent adduct with the FAD cofactor in the active site of the enzyme.[2] This covalent modification leads to the inactivation of LSD1's demethylase activity. A key feature of this compound is its minimal impact on the interaction between LSD1 and its binding partner GFI1B, a transcription factor crucial for hematopoiesis.[2][3] This contrasts with other tranylcypromine-based LSD1 inhibitors that disrupt the LSD1-GFI1B complex, which is associated with hematological toxicities like thrombocytopenia.[3] The specific inhibition of LSD1's enzymatic function without disrupting this critical protein-protein interaction contributes to the improved safety profile of this compound.[2]

Signaling Pathway

The inhibition of LSD1 by this compound leads to an increase in the levels of H3K4 methylation, a mark associated with active gene transcription. This epigenetic modification results in the upregulation of genes involved in neuronal plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).

Caption: this compound inhibits LSD1, leading to increased H3K4 methylation and target gene activation.

Experimental Protocols

LSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of this compound to inhibit the demethylase activity of LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

Flavin adenine dinucleotide (FAD)

-

Biotinylated monomethylated H3(1-21)K4 peptide substrate

-

Europium (Eu3+)-cryptate labeled anti-H3K4me0 detection antibody

-

XL665-conjugated streptavidin

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

This compound compound

-

384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 8 µL of a solution containing the LSD1 enzyme to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 10 µL of a mix containing FAD and the biotinylated H3K4me1 peptide substrate. The final concentration of the substrate should be at its Km value.

-

Incubate the reaction for 1 hour at 25°C.

-

Stop the reaction and proceed with detection by adding 20 µL of a detection mix containing the Eu3+-cryptate labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow:

Caption: Workflow for the LSD1 HTRF-based enzyme inhibition assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human TF-1a erythroblast cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed TF-1a cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration.

Histone H3K4 Methylation Assay (ELISA)

This assay measures the levels of H3K4 methylation in cells treated with this compound.

Materials:

-

Primary cultured rat neurons

-

This compound compound

-

Histone extraction buffer

-

96-well plates pre-coated with an antibody against the C-terminus of histone H3

-

Primary antibody specific for di-methylated H3K4 (H3K4me2)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Culture primary rat neurons and treat with various concentrations of this compound for 24 hours.

-

Extract histones from the treated cells using a histone extraction protocol.

-

Add 1 µg of the extracted histones to each well of the pre-coated 96-well plate.

-

Incubate for 2 hours at 37°C to allow the histones to bind to the plate.

-

Wash the wells three times with wash buffer.

-

Add the primary antibody against H3K4me2 to each well and incubate for 1.5 hours at 37°C.

-

Wash the wells three times with wash buffer.

-

Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

-

Wash the wells five times with wash buffer.

-

Add TMB substrate to each well and incubate for 10-30 minutes at room temperature, protected from light.

-

Add the stop solution to each well to stop the color development.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Quantify the relative levels of H3K4me2 based on the absorbance values.

Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction

This assay determines the effect of this compound on the interaction between LSD1 and GFI1B.

Materials:

-

HEK293T cells

-

Plasmids encoding FLAG-tagged LSD1 and HA-tagged GFI1B

-

Lipofectamine 2000 or other transfection reagent

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FLAG antibody conjugated to agarose beads

-

Primary antibodies: anti-HA and anti-FLAG

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Co-transfect HEK293T cells with FLAG-LSD1 and HA-GFI1B plasmids.

-

After 24 hours, treat the cells with this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and centrifuge to pellet cell debris.

-

Incubate the supernatant (cell lysate) with anti-FLAG agarose beads overnight at 4°C with gentle rotation to immunoprecipitate FLAG-LSD1.

-

Wash the beads three to five times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with anti-HA antibody to detect co-immunoprecipitated GFI1B and with anti-FLAG antibody to confirm the immunoprecipitation of LSD1.

-

Visualize the protein bands using a chemiluminescence detection system.

Logical Relationship Diagram:

Caption: Logical workflow for the Co-Immunoprecipitation experiment.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and irreversible inhibitor of LSD1 with a distinct mechanism of action that spares the LSD1-GFI1B interaction. This unique property suggests a potentially wider therapeutic window compared to other LSD1 inhibitors. The provided experimental protocols offer a foundation for further investigation into the biological effects and therapeutic potential of this compound and related compounds.

References

An In-Depth Technical Guide on the Safety and Toxicity Profile of Isobutyl Nitrite (NTP TR-448)

The designation "T-448" is associated with multiple distinct chemical entities in scientific and clinical research. To provide a focused and accurate technical guide, it is essential to distinguish between these compounds. The following are the primary substances identified as "this compound":

-

TR-448 (Isobutyl Nitrite): This refers to the National Toxicology Program (NTP) Technical Report number for extensive toxicology and carcinogenesis studies on isobutyl nitrite. This compound is a volatile liquid used as a recreational inhalant and has been thoroughly evaluated for its safety profile in preclinical models.[1][2]

-

TAK-448: An investigational oligopeptide analog of kisspeptin-54 developed for its potential in treating prostate cancer and other hormone-dependent conditions by modulating testosterone levels. Its safety and efficacy have been assessed in Phase 1 and 2 clinical trials.[3][4][5]

-

EOS-448 (belrestotug/GSK4428859A): A human monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT), an immune checkpoint inhibitor. It is under investigation as an immuno-oncology therapy for advanced solid tumors, with preliminary safety data available from early-phase clinical trials.[6][7]

-

This compound (LSD1 Inhibitor): A specific, irreversible inhibitor of lysine-specific demethylase 1 (LSD1) with potential applications in treating central nervous system disorders. It has been designed to have an improved hematological safety profile, specifically avoiding the thrombocytopenia associated with other LSD1 inhibitors.[8][9][10][11]

This guide will focus on Isobutyl Nitrite (TR-448) , as the comprehensive and publicly available National Toxicology Program technical report provides a robust foundation for an in-depth technical guide on its safety and toxicity profile, aligning with the core requirements of this request.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutyl nitrite (CASRN: 542-56-3) is a volatile, flammable liquid with the chemical formula C4H9NO2.[1] It is primarily known for its use as a recreational inhalant ("poppers") due to its vasodilatory and euphoric effects.[1][12][13][14] Its industrial applications are limited but include use as an intermediate in chemical syntheses.[1] The National Toxicology Program (NTP) conducted comprehensive toxicology and carcinogenesis studies on isobutyl nitrite due to concerns about its potential contribution to Kaposi's sarcoma in certain populations and a lack of extensive carcinogenicity data.[1] These studies, detailed in Technical Report 448 (TR-448), provide a thorough evaluation of its safety and toxicity profile in rodent models.[1][2]

Quantitative Toxicity Data

The safety and toxicity of isobutyl nitrite were evaluated in a series of inhalation studies in F344/N rats and B6C3F1 mice. The key quantitative findings from these studies are summarized below.

Acute and Subchronic Inhalation Toxicity

Table 1: Summary of 16-Day Inhalation Study in F344/N Rats and B6C3F1 Mice

| Species | Sex | Concentration (ppm) | Mortality | Key Observations |

| Rat | Male | 600, 800 | 5/5 | Deaths on the first day of the study.[1] |

| Rat | Female | 400, 600, 800 | 1/5, 5/5, 5/5 | Deaths on the first day of the study.[1] |

| Rat | M & F | 400 | - | Significantly lower final mean body weights; ocular discharge, lethargy.[1] |

| Mouse | Male | 800 | 3/5 | Deaths before the end of the study.[1] |

| Mouse | Female | 800 | 4/5 | Deaths before the end of the study.[1] |

| Mouse | M & F | 600, 800 | - | Significantly lower final mean body weights; lethargy, hunched posture.[1] |

Table 2: Summary of 13-Week Inhalation Study in F344/N Rats and B6C3F1 Mice

| Species | Sex | Concentration (ppm) | Key Hematological and Pathological Findings |

| Rat | M & F | 150, 300 | Mild methemoglobinemia; mild anemia (300 ppm); bone marrow hyperplasia.[15] |

| Rat | M & F | 300 | Reduced body weight gains; hyperplasia of bronchiolar and nasal turbinate epithelium.[15] |

| Mouse | Female | 150, 300 | Significantly lower final mean body weights; bone marrow hyperplasia.[1][15] |

| Mouse | M & F | 150, 300 | Mild methemoglobinemia; mild anemia (300 ppm).[1] |

| Mouse | M & F | 300 | Mild to moderate hyperplasia of the bronchiolar epithelium.[1] |

Chronic Toxicity and Carcinogenicity

Table 3: Summary of 2-Year Inhalation Study in F344/N Rats and B6C3F1 Mice

| Species | Sex | Concentration (ppm) | Neoplastic Findings | Non-Neoplastic Findings |

| Rat | Male | 75, 150 | Increased incidence of alveolar/bronchiolar adenoma or carcinoma (combined).[16] | - |

| Rat | Female | 75, 150 | Increased incidence of alveolar/bronchiolar adenoma and alveolar/bronchiolar adenoma or carcinoma (combined).[16] | - |

| Rat | M & F | All | Decreased incidences of mononuclear cell leukemia.[1] | - |

| Mouse | Male | All | Increased incidences of alveolar/bronchiolar adenoma and alveolar/bronchiolar adenoma or carcinoma (combined).[1][16] | - |

| Mouse | Male | 150 | Increased incidence of thyroid gland follicular cell adenoma.[1][16] | - |

| Mouse | Female | All | Increased incidences of alveolar/bronchiolar adenoma and alveolar/bronchiolar adenoma or carcinoma (combined).[1][16] | - |

Genetic Toxicology

Table 4: Summary of Genetic Toxicology Studies for Isobutyl Nitrite

| Assay | Test System | Result |

| Salmonella typhimurium Mutagenicity | S. typhimurium strains | Positive in strains sensitive to base substitutions.[16] |

| Chromosomal Aberrations | Cultured Chinese hamster ovary cells | Positive |

| Sex-Linked Recessive Lethal | Drosophila melanogaster | Negative |

| Micronucleus Formation | Mouse peripheral blood | Positive[16] |

Experimental Protocols

Inhalation Exposure System

The inhalation exposure studies were conducted using whole-body inhalation chambers. The isobutyl nitrite vapor was generated by passing nitrogen through a flask containing the test chemical. The concentration of isobutyl nitrite in the chambers was monitored continuously using an infrared spectrophotometer.

Two-Year Inhalation Study Protocol

-

Test Animals: Male and female F344/N rats and B6C3F1 mice.

-

Group Size: 60 animals of each sex per exposure group.

-

Exposure Concentrations: 0, 37.5, 75, or 150 ppm for mice; 0, 75, 150, or 300 ppm for rats (rats study concentrations were later lowered due to toxicity).

-

Exposure Duration: 6 hours per day, 5 days per week, for 103 weeks.

-

Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly.

-

Pathology: Complete necropsies and microscopic examinations of major tissues and organs were performed on all animals.

Genetic Toxicology Protocols

-

Salmonella Mutagenicity Assay (Ames Test): S. typhimurium strains TA97, TA98, TA100, TA1535, and TA1537 were exposed to isobutyl nitrite with and without S9 metabolic activation.

-

Chromosomal Aberrations Assay: Cultured Chinese hamster ovary (CHO) cells were exposed to isobutyl nitrite with and without S9 activation, and metaphase cells were scored for chromosomal aberrations.

-

Micronucleus Test: Male B6C3F1 mice were exposed to isobutyl nitrite by inhalation for 13 weeks, and peripheral blood smears were analyzed for the frequency of micronucleated erythrocytes.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of acute toxicity for isobutyl nitrite is the induction of methemoglobinemia.[12][15] Inhaled isobutyl nitrite is rapidly absorbed and causes oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin, which is incapable of binding and transporting oxygen. This leads to tissue hypoxia.

The genotoxicity of isobutyl nitrite is likely related to its ability to act as a nitrosating agent, which can lead to DNA damage and mutations. This is supported by the positive results in the Ames test for base-pair substitutions and the induction of chromosomal aberrations and micronuclei.[16]

Conclusion

The safety and toxicity profile of isobutyl nitrite, as detailed in NTP TR-448, indicates significant toxicity with both acute and chronic inhalation exposure in rodent models. The primary acute toxicity is methemoglobinemia. Chronic exposure was associated with an increased incidence of alveolar/bronchiolar neoplasms in both rats and mice, providing evidence of its carcinogenic activity.[1][16] Additionally, isobutyl nitrite demonstrated genotoxic potential in several assays. These findings provide a comprehensive toxicological foundation for researchers and drug development professionals.

References

- 1. Abstract for TR-448 [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. gsk.com [gsk.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Case Report: Unintentional Ingestion of Isobutyl Nitrite Causes Nearly Fatal Consequences - ACEP Now [acepnow.com]

- 13. Isobutyl nitrite - Wikipedia [en.wikipedia.org]

- 14. Exposure Data - Isobutyl Nitrite, β-Picoline, and Some Acrylates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Prechronic inhalation toxicity studies of isobutyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Summary of Data Reported - Isobutyl Nitrite, β-Picoline, and Some Acrylates - NCBI Bookshelf [ncbi.nlm.nih.gov]

T-448 Compound: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-448 is a potent and specific irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various diseases through its role in epigenetic regulation.[1][2] As with any compound under investigation for therapeutic use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, preclinical testing, and ensuring consistent biological activity. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of the this compound compound. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that should be employed in its evaluation.

Compound Identification

| Property | Value | Source |

| IUPAC Name | 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | PubChem[3] |

| Molecular Formula | C17H20N4OS (free base) | PubChem[3] |

| Molecular Weight | 328.4 g/mol (free base) | PubChem[3] |

| CAS Number | 1597426-52-2 (free base) | PubChem[3] |

| Form | Fumarate salt often used in studies | [2][4] |

| Mechanism of Action | Irreversible inhibitor of LSD1 enzyme activity, leading to increased Histone H3 Lysine 4 (H3K4) methylation.[1][2][4] |

Solubility Profile

The solubility of this compound is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A comprehensive solubility assessment in various aqueous and organic solvents is essential.

Aqueous Solubility

Aqueous solubility should be determined across a physiologically relevant pH range to understand how the compound will behave in different biological environments.

Table 2.1: Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (µg/mL) | Method |

| 1.2 (Simulated Gastric Fluid) | 37 | Data not available | Shake-Flask |

| 4.5 (Acetate Buffer) | 37 | Data not available | Shake-Flask |

| 6.8 (Simulated Intestinal Fluid) | 37 | Data not available | Shake-Flask |

| 7.4 (Phosphate-Buffered Saline) | 37 | Data not available | Shake-Flask |

| Water | 25 | Data not available | Shake-Flask |

Organic Solvent Solubility

Solubility in organic solvents is important for developing analytical methods, purification processes, and potential formulation strategies.

Table 2.2: Organic Solvent Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | HPLC |

| Ethanol | 25 | Data not available | HPLC |

| Methanol | 25 | Data not available | HPLC |

| Acetonitrile | 25 | Data not available | HPLC |

| Polyethylene Glycol 400 (PEG 400) | 25 | Data not available | HPLC |

Stability Profile

Stability testing is crucial to determine the shelf-life of the this compound compound and to identify potential degradation products. Forced degradation studies are performed to understand the compound's intrinsic stability and to develop stability-indicating analytical methods.

Solid-State Stability

Table 3.1: Solid-State Stability of this compound

| Condition | Duration | Assay (%) | Appearance | Degradants (%) |

| 40°C / 75% RH | 1, 3, 6 months | Data not available | Data not available | Data not available |

| 60°C | 1, 2, 4 weeks | Data not available | Data not available | Data not available |

| Photostability (ICH Q1B) | - | Data not available | Data not available | Data not available |

Solution Stability

While specific quantitative data is unavailable, a supplier recommends storing this compound solutions at -80°C for up to 6 months or at -20°C for up to 1 month (under nitrogen) to maintain stability.[1]

Table 3.2: Solution Stability of this compound in Various Solvents

| Solvent | pH | Temperature (°C) | Duration | Assay (%) | Degradants (%) |

| Aqueous Buffer | 4.0 | 25 | 24, 48, 72 h | Data not available | Data not available |

| Aqueous Buffer | 7.4 | 25 | 24, 48, 72 h | Data not available | Data not available |

| Aqueous Buffer | 9.0 | 25 | 24, 48, 72 h | Data not available | Data not available |

| DMSO | - | 25 | 24, 48, 72 h | Data not available | Data not available |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][6][7]

Table 3.3: Summary of Forced Degradation Studies for this compound

| Stress Condition | This compound Remaining (%) | Major Degradants Formed |

| Acid Hydrolysis (0.1 M HCl, 60°C) | Data not available | Data not available |

| Base Hydrolysis (0.1 M NaOH, 60°C) | Data not available | Data not available |

| Oxidation (3% H₂O₂, RT) | Data not available | Data not available |

| Thermal Degradation (80°C, solid) | Data not available | Data not available |

| Photodegradation (ICH Q1B) | Data not available | Data not available |

Experimental Protocols

Solubility Determination: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., aqueous buffer of specific pH, organic solvent) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

-

Column Selection: A reverse-phase C18 column is a common starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve good separation between the parent this compound peak and any degradation product peaks.

-

Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing samples from forced degradation studies to ensure that all degradation product peaks are well-resolved from the main peak.

Forced Degradation Studies Protocol

-

Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 M HCl or 0.1 M NaOH. The solutions are then heated (e.g., at 60°C) for a defined period. Samples are taken at various time points, neutralized, and analyzed by the stability-indicating HPLC method.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Analyze samples at different time intervals.

-

Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) in a controlled oven. For solution stability, heat a solution of the compound. Analyze samples at various time points.

-

Photostability: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude the effects of temperature.

Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits LSD1, increasing H3K4 methylation and activating gene expression.

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining the solubility and stability of the this compound compound.

Conclusion

The provided framework outlines the necessary experimental procedures to thoroughly characterize the solubility and stability of the this compound compound. While specific data is not yet publicly available, adherence to these standardized protocols will ensure the generation of high-quality, reliable data. This information is indispensable for the continued development of this compound as a potential therapeutic agent, guiding formulation strategies, ensuring dose accuracy in preclinical and clinical studies, and establishing appropriate storage conditions and shelf-life. Researchers working with this compound are strongly encouraged to perform these studies to build a comprehensive physicochemical profile of this promising LSD1 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (free base) | C17H20N4OS | CID 118304076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. longdom.org [longdom.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

T-448 for Chromatin Modification Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of T-448, a specific, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This compound presents a promising tool for studying the epigenetic regulation of gene expression through chromatin modification, particularly in the context of neurological disorders.

Introduction to this compound

This compound, chemically known as 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, is a potent inhibitor of LSD1, an enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4)[1][2]. By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, a key epigenetic mark associated with active gene transcription. A significant advantage of this compound over other LSD1 inhibitors is its minimal impact on the LSD1-GFI1B complex, which reduces the risk of hematological toxicities like thrombocytopenia[1][2].

Mechanism of Action

This compound acts as an irreversible inhibitor of LSD1. Its mechanism involves the formation of a compact formyl-flavin adenine dinucleotide (FAD) adduct within the enzyme's active site[1][2]. This covalent modification inactivates the demethylase activity of LSD1, leading to a subsequent increase in the levels of mono- and di-methylation of H3K4 (H3K4me1 and H3K4me2).

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (LSD1 inhibition) | 22 nM | Recombinant human LSD1/CoRest | [3] |

| Effect on H3K4me2 | Increased Ucp2 H3K4me2 | Primary cultured rat neurons | [3] |

| Effect on mRNA expression | Increased Ucp2 mRNA | Primary cultured rat neurons | [3] |

Table 2: In Vivo Effects of this compound in NR1-hypo Mice

| Dosage (oral) | Duration | Effect on H3K4me2 in Hippocampus | Effect on Learning Function (Y-maze test) | Reference |

| 1 mg/kg/day | 3 weeks | Dose-dependent increase around Bdnf, Arc, and Fos genes | Partial, statistically significant rescue | [3] |

| 10 mg/kg/day | 3 weeks | Significant dose-dependent increase | More pronounced, statistically significant rescue | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the studies conducted by Matsuda et al. (2019)[1][2].

In Vitro H3K4 Methylation Assay in Primary Neurons

This protocol is designed to assess the effect of this compound on histone methylation in primary cultured rat neurons.

Experimental Workflow:

Caption: In vitro workflow for assessing this compound's effect on H3K4me2.

Detailed Protocol:

-

Cell Culture:

-

Isolate cortical neurons from E18 rat embryos.

-

Plate neurons at a density of 2.5 x 10^5 cells/cm^2 on poly-L-lysine-coated plates.

-

Culture in Neurobasal medium supplemented with B-27 and GlutaMAX for 7 days.

-

-

This compound Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute this compound in culture medium to final concentrations ranging from 0 to 10 µM.

-

Replace the culture medium with the this compound-containing medium and incubate for 24 hours.

-

-

Chromatin Immunoprecipitation (ChIP):

-

Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-H3K4me2 antibody or control IgG.

-

Precipitate the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

-

Elute the chromatin and reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the promoter regions of target genes (e.g., Ucp2).

-

Quantify the amount of immunoprecipitated DNA relative to the input DNA.

-

In Vivo Studies in a Mouse Model of NMDAR Hypofunction

This protocol describes the oral administration of this compound to NR1-hypo mice to evaluate its effects on brain H3K4 methylation and learning function.

Experimental Workflow:

Caption: In vivo experimental workflow for this compound studies in mice.

Detailed Protocol:

-

Animals:

-

Use adult male NR1-hypo mice and their wild-type littermates.

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

-

-

Drug Administration:

-

Suspend this compound in a vehicle solution (e.g., 0.5% methylcellulose).

-

Administer this compound orally once daily for 3 weeks at doses of 1 or 10 mg/kg.

-

Administer the vehicle solution to the control group.

-

-

Behavioral Testing (Y-maze):

-

After the 3-week treatment period, assess spatial working memory using the Y-maze test.

-

Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

-

-

Tissue Collection and ChIP-qPCR:

-

Following behavioral testing, euthanize the mice and dissect the hippocampus.

-

Perform ChIP-qPCR on hippocampal tissue as described in the in vitro protocol to measure H3K4me2 levels at the promoters of genes such as Bdnf, Arc, and Fos.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of LSD1 and H3K4 methylation in various biological processes, particularly in the central nervous system. Its specificity and favorable safety profile make it a superior alternative to other LSD1 inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies utilizing this compound to explore the complexities of chromatin modification and its impact on gene regulation and function.

References

- 1. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

T-448: A Technical Guide on a Specific LSD1 Inhibitor for Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 is a potent, irreversible, and specific inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1][2][3] While much of the research on this compound has centered on its potential for treating neurodevelopmental disorders due to its favorable hematological safety profile, its unique mechanism of action provides a valuable tool for cancer research.[1][2] This document serves as a technical guide to the core aspects of early-stage research on this compound, with a focus on its biochemical activity, mechanism of action, and relevant experimental data to inform its potential applications in oncology.

Core Mechanism of Action

This compound acts as a specific inhibitor of the enzymatic activity of LSD1 (also known as KDM1A), which is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase homolog.[1][2] LSD1 primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription.[1] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation.[1][2]

A key characteristic of this compound is its minimal impact on the interaction between LSD1 and its corepressor protein, Growth Factor Independence 1B (GFI1B).[1][2] This is in contrast to some other LSD1 inhibitors that disrupt this complex, leading to hematological toxicities like thrombocytopenia.[1][2] this compound achieves this specificity by forming a compact formyl-FAD adduct with LSD1, which inhibits the demethylase activity without causing a steric clash that would disrupt the LSD1-GFI1B complex.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Type | Reference |

| Human Recombinant LSD1 | 22 nM | Enzymatic Assay | [2] |

| Monoamine Oxidase A (MAO-A) | >100 µM | Enzymatic Assay | [2] |

| Monoamine Oxidase B (MAO-B) | >100 µM | Enzymatic Assay | [2] |

Table 2: Cellular Activity of this compound

| Cell Line | Effect | Concentration | Duration | Reference |

| Primary Cultured Rat Neurons | Increased H3K4me2 levels | ≥ 0.1 µM | Not Specified | [2] |

| TF-1a (Human Erythroblasts) | No increase in GFI1 mRNA expression | Up to 10 µM | Not Specified | [2] |

| TF-1a (Human Erythroblasts) | No effect on cell viability | Up to 1 µM | Not Specified | [2] |

| NCI-H69 (SCLC cells) | No antiproliferative effect | Not Specified | 21 days | [1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in the context of LSD1's function.

Experimental Protocols

In Vitro LSD1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

H3K4me2 peptide substrate

-

This compound compound

-

Formaldehyde dehydrogenase

-

NAD+

-

Diaforase

-

Resazurin

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

384-well microplate

-

Plate reader for fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the recombinant LSD1 enzyme to each well.

-

Add the this compound dilutions or vehicle control (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the detection reagent mixture containing formaldehyde dehydrogenase, NAD+, diaphorase, and resazurin. This mixture detects the formaldehyde produced during the demethylation reaction.

-

Incubate the plate for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal (resorufin).

-

Measure the fluorescence intensity using a plate reader (e.g., excitation 530 nm, emission 590 nm).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: Assessing this compound's Effect on LSD1-GFI1B Interaction

The following diagram outlines a typical workflow to investigate the impact of this compound on the interaction between LSD1 and GFI1B.

Implications for Cancer Research

While early studies indicate this compound may not have broad single-agent antiproliferative activity in cancers like SCLC that are sensitive to LSD1-GFI1B disruption, its specific mechanism of action makes it a valuable research tool.[1]

-

Deconvoluting LSD1 Functions: this compound can be used to specifically inhibit the catalytic activity of LSD1 without disrupting its scaffolding functions, allowing researchers to dissect the distinct roles of LSD1 in cancer biology.

-

Exploring Combination Therapies: The lack of hematological toxicity could make this compound a candidate for combination therapies where the side effects of other LSD1 inhibitors would be dose-limiting.

-

Investigating Novel Cancer Dependencies: In cancers where the primary oncogenic driver is dependent on the enzymatic activity of LSD1 rather than its protein-protein interactions, this compound could be a more targeted and less toxic therapeutic approach.

Further research is warranted to explore the efficacy of this compound in a broader range of cancer types and in combination with other anti-cancer agents. Its unique properties provide a foundation for investigating novel therapeutic strategies targeting the epigenetic landscape of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lysine-specific demethylase 1 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

Methodological & Application

Application Notes and Protocols for T-448 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the experimental anti-TIGIT antibody, T-448 (also known as EOS-448 or GSK4428859A), in in-vitro cell culture assays. The described methods are designed to enable the investigation of this compound's multifaceted mechanism of action, including its effects on T-cell activation, regulatory T-cell (Treg) depletion, and cytokine production.

This compound is a human IgG1 monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint inhibitor.[1][2] Its mechanism of action is twofold: it blocks the inhibitory TIGIT signaling pathway and its Fc region engages Fc gamma receptors (FcγR), leading to the depletion of TIGIT-expressing cells and activation of antigen-presenting cells (APCs).[1][3][4][5]

Experimental Protocols

The following protocols are representative methods for studying the in-vitro activity of this compound.

Protocol 1: T-Cell Activation Assay in a Co-culture System

This protocol is designed to assess the ability of this compound to enhance T-cell activation in the presence of antigen-presenting cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

-

CD4+ or CD8+ T-cells (isolated from PBMCs)

-

Monocyte-derived Dendritic Cells (mo-DCs) as APCs

-

This compound antibody

-

Isotype control antibody (human IgG1)

-

Staphylococcal enterotoxin B (SEB) or other relevant antigen/superantigen

-

Cell proliferation dye (e.g., CFSE)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

96-well U-bottom cell culture plates

-

Flow cytometer

Methodology:

-

Preparation of Cells:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD4+ or CD8+ T-cells and monocytes from PBMCs using magnetic-activated cell sorting (MACS).

-

Differentiate monocytes into mo-DCs by culturing with GM-CSF and IL-4 for 5-7 days.

-

Label the isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.

-

-

Co-culture Setup:

-

Seed the mo-DCs in a 96-well U-bottom plate at a density of 5 x 10^4 cells/well.

-

Add the labeled T-cells to the wells containing mo-DCs at a 10:1 (T-cell:DC) ratio (5 x 10^5 T-cells/well).

-

Add this compound or an isotype control antibody to the respective wells at varying concentrations (e.g., 0.1, 1, 10 µg/mL).

-

Stimulate the co-culture with a suboptimal concentration of SEB (e.g., 100 ng/mL).

-

Include control wells with T-cells and DCs without stimulation, and with stimulation but without any antibody.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers such as CD25 and CD69.

-

Analyze T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.

-

Analyze the expression of activation markers on the T-cells using flow cytometry.

-

Protocol 2: Regulatory T-cell (Treg) Depletion Assay

This protocol assesses the ability of this compound to mediate the depletion of Tregs from a mixed immune cell population through its Fc-gamma receptor engaging function.

Materials:

-

PBMCs isolated from healthy donors

-

This compound antibody

-

Isotype control antibody (human IgG1)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

96-well round-bottom cell culture plates

-

Flow cytometer

-

Antibodies for flow cytometry: anti-CD3, anti-CD4, anti-CD25, anti-FoxP3

Methodology:

-

Cell Preparation:

-

Isolate PBMCs from whole blood.

-

Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Seed 1 x 10^5 PBMCs in each well of a 96-well round-bottom plate.

-

Add this compound or an isotype control antibody to the wells at various concentrations (e.g., 0.1, 1, 10 µg/mL).

-

Include a no-antibody control.

-

-

Incubation and Staining:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Harvest the cells and perform surface staining for CD3, CD4, and CD25.

-

Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

-

Perform intracellular staining for FoxP3.

-

-

Analysis:

-

Analyze the cells by flow cytometry.

-

Identify the Treg population as CD3+CD4+CD25+FoxP3+.

-

Calculate the percentage of Tregs in the total CD4+ T-cell population for each condition.

-

Determine the percentage of Treg depletion relative to the no-antibody control.

-

Protocol 3: Cytokine Production Assay

This protocol is for measuring the effect of this compound on the production of effector cytokines by T-cells.

Materials:

-

PBMCs or isolated T-cells and APCs

-

This compound antibody

-

Isotype control antibody (human IgG1)

-

Stimulating agent (e.g., anti-CD3/CD28 beads, SEB)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

96-well flat-bottom cell culture plates

-

ELISA or multiplex cytokine assay kit (e.g., for IFN-γ, TNF-α, IL-2)

Methodology:

-

Cell Culture:

-

Set up the cell cultures (PBMCs or T-cell/APC co-cultures) in a 96-well flat-bottom plate as described in Protocol 1.

-

Add this compound or an isotype control antibody at desired concentrations.

-

Stimulate the cells with anti-CD3/CD28 beads or an appropriate antigen.

-

-

Supernatant Collection:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant from each well.

-

-

Cytokine Measurement:

-

Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the collected supernatants using an ELISA or a multiplex cytokine assay kit, following the manufacturer's instructions.

-

Data Presentation

The following tables are examples of how to structure the quantitative data obtained from the described experiments.

Table 1: Effect of this compound on T-Cell Proliferation and Activation

| Treatment | Concentration (µg/mL) | % Proliferation of CD8+ T-cells (Mean ± SD) | CD69 MFI on CD8+ T-cells (Mean ± SD) |

| No Antibody | 0 | 15.2 ± 2.1 | 500 ± 45 |

| Isotype Control | 10 | 16.5 ± 2.5 | 520 ± 50 |

| This compound | 0.1 | 25.8 ± 3.0 | 850 ± 60 |

| This compound | 1 | 45.3 ± 4.2 | 1500 ± 120 |

| This compound | 10 | 60.1 ± 5.5 | 2500 ± 210 |

Table 2: this compound Mediated Depletion of Regulatory T-cells

| Treatment | Concentration (µg/mL) | % Tregs (CD4+CD25+FoxP3+) of CD4+ T-cells (Mean ± SD) | % Treg Depletion (Mean ± SD) |

| No Antibody | 0 | 5.2 ± 0.5 | 0 |

| Isotype Control | 10 | 5.1 ± 0.6 | 1.9 ± 1.2 |

| This compound | 0.1 | 4.1 ± 0.4 | 21.2 ± 3.5 |

| This compound | 1 | 2.5 ± 0.3 | 51.9 ± 4.1 |

| This compound | 10 | 1.1 ± 0.2 | 78.8 ± 3.8 |

Table 3: Effect of this compound on Cytokine Production by T-Cells

| Treatment | Concentration (µg/mL) | IFN-γ (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-2 (pg/mL) (Mean ± SD) |

| No Antibody | 0 | 250 ± 30 | 150 ± 20 | 100 ± 15 |

| Isotype Control | 10 | 260 ± 35 | 155 ± 22 | 105 ± 18 |

| This compound | 0.1 | 550 ± 50 | 350 ± 40 | 250 ± 30 |

| This compound | 1 | 1200 ± 110 | 800 ± 75 | 600 ± 55 |

| This compound | 10 | 2500 ± 230 | 1500 ± 140 | 1100 ± 100 |

Visualizations

Caption: this compound Mechanism of Action.

Caption: this compound In-Vitro Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 - BioSpace [biospace.com]

- 4. hbmpartners.com [hbmpartners.com]

- 5. gsk.com [gsk.com]

Application Notes and Protocols for T-448, a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 is a potent, specific, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3][4] LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby playing a crucial role in the regulation of gene expression.[5] Dysregulation of LSD1 activity has been implicated in various diseases, including cancer and neurological disorders, making it an important target for therapeutic development.[3][6] this compound has an IC50 of 22 nM for LSD1 and has been shown to increase H3K4 methylation in neurons.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro and cell-based assays.

Physicochemical and Solubility Data

Proper preparation of a this compound stock solution is critical for obtaining accurate and reproducible experimental results. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C17H20N4OS (free base) | [1] |

| Molecular Weight | 386.50 g/mol (fumarate salt) | [1][7] |

| CAS Number | 1597426-53-3 | [1][7] |

| IC50 | 22 nM (for LSD1) | [1][2] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 16.67 mg/mL (43.13 mM) | [1][7] |

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (fumarate salt, MW: 386.50 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Equilibrate this compound: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weigh this compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.865 mg of this compound.

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution from 3.865 mg of this compound, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[1] Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-